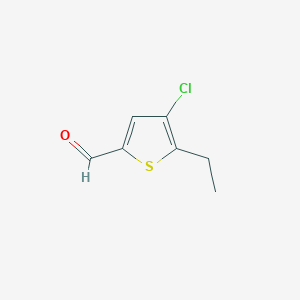

4-Chloro-5-ethylthiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

4-chloro-5-ethylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C7H7ClOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3 |

InChI Key |

WRTSHXGKSBKPID-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Formylation of Thiophene Derivatives

A common approach to prepare chloro-substituted thiophene aldehydes involves halogenation followed by formylation reactions. For example, the chlorination at the 4-position can be achieved using chlorine gas or chlorinating agents under controlled conditions, often in the presence of catalysts or Lewis acids.

The formyl group at the 2-position is typically introduced via a Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate an electrophilic formylating species. This method is widely used for aldehyde formation on aromatic and heteroaromatic rings.

Alkylation for Ethyl Substitution

The ethyl group at the 5-position can be introduced by Friedel-Crafts alkylation or by starting from an ethyl-substituted thiophene precursor. Friedel-Crafts alkylation involves the reaction of thiophene with ethyl halides in the presence of Lewis acids such as aluminum chloride (AlCl3).

Representative Preparation Methods

Vilsmeier-Haack Formylation with Phosphorus Oxychloride and DMF

A patent describing a similar procedure for preparing chloro-substituted formyl compounds (e.g., 2-butyl-4-chloro-5-formylimidazole) provides a useful analog for the preparation of 4-chloro-5-ethylthiophene-2-carbaldehyde:

- Reagents: Phosphorus oxychloride (POCl3), dimethylformamide (DMF), toluene solvent.

- Procedure: POCl3 is dissolved in toluene and stirred. The ethyl-substituted thiophene precursor is added, and the temperature is raised to 100–105 °C. DMF is then added to initiate the formylation reaction.

- Reaction Conditions: Maintain 100–105 °C for the reaction duration.

- Workup: The reaction mixture is poured into ice water, pH adjusted to 1–2, filtered, and the organic phase is separated and dried. Concentration and cooling to -20 °C induce crystallization of the product.

- Outcome: High purity aldehyde with good yield, facilitated by controlled pH and temperature.

This method emphasizes the importance of controlling acidity and temperature to prevent side reactions and improve yield and purity.

Friedel-Crafts Alkylation and Subsequent Halogenation

Starting from 2-chlorothiophene, Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum chloride can introduce acyl groups, which can be further transformed into aldehydes or carboxylic acids. Although this method is for 5-chlorothiophene-2-carboxylic acid, it illustrates the utility of Friedel-Crafts chemistry in thiophene ring functionalization:

- Step 1: Friedel-Crafts acylation introduces a carbonyl substituent.

- Step 2: Hydrolysis or oxidation converts the acyl group to aldehyde or acid.

- Step 3: Chlorination can be performed either before or after alkylation depending on the desired substitution pattern.

For ethyl substitution, Friedel-Crafts alkylation with ethyl halides and AlCl3 is a plausible step before formylation and chlorination.

Data Table Summarizing Preparation Parameters

Research Findings and Notes

- Regioselectivity: The sequence of substitution is critical. Introducing the ethyl group before chlorination and formylation helps in directing the substitution pattern and avoiding poly-substitution.

- Reaction Control: Temperature and pH control during Vilsmeier-Haack formylation are essential to prevent polymerization or decomposition of sensitive thiophene derivatives.

- Purification: Crystallization from toluene or ethanol-water mixtures after reaction workup enhances product purity and yield.

- Yield Optimization: Adjusting the pH to slightly acidic conditions (pH 1–2) during aqueous workup improves extraction efficiency and reduces stickiness of intermediates.

- Scalability: The described methods are scalable, as demonstrated by multi-kilogram scale reactions in industrial patents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium under acidic conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: 4-Chloro-5-ethyl-2-thiophenecarboxylic acid.

Reduction: 4-Chloro-5-ethyl-2-thiophenemethanol.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-ethylthiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethylthiophene-2-carbaldehyde depends on its specific applicationThe aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the chloro and ethyl substituents can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Electronic Effects: The chloro group (electron-withdrawing) in the target compound enhances the electrophilicity of the aldehyde compared to analogs with electron-donating groups (e.g., diphenylamino in 6b), which lowers the melting point (75–80°C for 6b vs. 124–126°C for brominated analog 3) .

- Steric Effects: Bulky substituents (e.g., carbazole in 6a) increase melting points (140–145°C) due to rigid packing, whereas the ethyl group in the target compound likely reduces crystallinity, favoring solubility in non-polar solvents .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4-Chloro-5-ethylthiophene-2-carbaldehyde?

Answer:

The synthesis typically involves functionalization of the thiophene core. A common approach includes:

- Friedel-Crafts alkylation to introduce the ethyl group at the 5-position of the thiophene ring.

- Vilsmeier-Haack formylation to install the aldehyde group at the 2-position.

- Chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to introduce the 4-chloro substituent.

Critical parameters include temperature control (e.g., –10°C for chlorination to avoid over-substitution) and solvent selection (e.g., DMF for formylation). Purification often employs column chromatography with hexane/ethyl acetate gradients .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Thiophene ring protons show splitting due to coupling with adjacent substituents .

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL (via SHELX suite) is widely used for refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize disorder or hydrogen bonding .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for isotopic patterns of chlorine (³⁵Cl/³⁷Cl ratio).

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of derivatives like 4-Chloro-5-ethylthiophene-2-carboxylic acid?

Answer:

- Oxidation Optimization : Use KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O) at 60–70°C. Monitor reaction progress via TLC to avoid over-oxidation.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) under hydrogen atmosphere may reduce side reactions compared to harsh oxidants.

- Solvent Effects : Polar aprotic solvents like DMSO enhance aldehyde stability, while protic solvents (e.g., ethanol) may promote esterification side products .

Advanced: What computational tools are suitable for predicting the reactivity of 4-Chloro-5-ethylthiophene-2-carbaldehyde in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Software like Gaussian or ORCA can model electrophilic sites (e.g., aldehyde carbon vs. chloro-substituted positions).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS.

- Graph Set Analysis : For hydrogen-bonding interactions in crystals, Etter’s rules (as implemented in Mercury) help predict aggregation behavior .

Advanced: How can researchers resolve discrepancies in crystallographic data for thiophene derivatives?

Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning, common in thiophene derivatives due to planar stacking.

- Disordered Solvent Handling : Apply SQUEEZE (in PLATON) to model unresolved electron density from solvent molecules.

- Validation Tools : Check CIF files with CheckCIF (IUCr) to flag geometric outliers or symmetry errors .

Basic: What safety protocols are critical when handling 4-Chloro-5-ethylthiophene-2-carbaldehyde in the lab?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory. Use fume hoods for volatile steps (e.g., chlorination).

- Waste Disposal : Collect halogenated waste separately; consult EPA guidelines for incineration or chemical neutralization.

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How does the electronic structure of 4-Chloro-5-ethylthiophene-2-carbaldehyde influence its application in materials science?

Answer:

- Conjugated Systems : The thiophene-aldehyde motif enables π-π stacking in organic semiconductors. UV-Vis spectroscopy (λmax ~300–350 nm) confirms extended conjugation.

- Electrophilicity : The aldehyde group serves as an anchoring site for self-assembled monolayers (SAMs) on metal surfaces.

- Substituent Effects : Chlorine enhances electron-withdrawing character, improving charge transport in OLEDs or OFETs .

Advanced: What strategies mitigate decomposition during long-term storage of 4-Chloro-5-ethylthiophene-2-carbaldehyde?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.